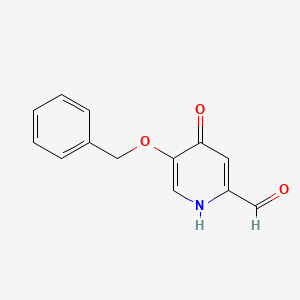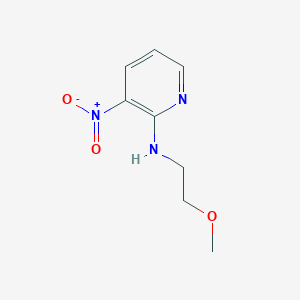
20-Bromoicosan-1-ol
Overview
Description
20-Bromoicosan-1-ol is a long-chain alcohol compound. It has a molecular formula of C20H41BrO and a molecular weight of 377.44 g/mol .
Synthesis Analysis
The synthesis of 20-Bromoicosan-1-ol involves several steps. One method involves the use of hydrogen bromide in various solvents such as petroleum ether, cyclohexane, water, and toluene. The reaction conditions vary, with temperatures ranging from room temperature to 120℃ and reaction times from 24 to 48 hours . Another method involves a multi-step reaction with lithium aluminium tetrahydride in tetrahydrofuran, followed by the addition of hydrogen bromide .Molecular Structure Analysis
The molecular structure of 20-Bromoicosan-1-ol consists of a long carbon chain with a bromine atom attached to the 20th carbon and a hydroxyl group attached to the first carbon .Chemical Reactions Analysis
The chemical reactions involving 20-Bromoicosan-1-ol are primarily its synthesis reactions. These reactions involve the use of hydrogen bromide and various solvents, as well as lithium aluminium tetrahydride .Physical And Chemical Properties Analysis
20-Bromoicosan-1-ol has a molecular weight of 377.44 g/mol . Other physical and chemical properties such as boiling point and linear structure formula are not specified in the available resources .Scientific Research Applications
Pharmaceutical Development
In pharmaceutical research, 20-Bromoicosan-1-ol could be used as a starting material for the synthesis of therapeutic agents. Its bromine atom makes it a suitable candidate for further chemical modifications, potentially leading to the development of new drugs with anti-inflammatory or antimicrobial properties. It can also be used to create reference standards for drug testing .
Material Science
The compound’s long-chain structure makes 20-Bromoicosan-1-ol relevant in material science, particularly in the development of surface coatings and lubricants. Its physicochemical properties, such as hydrophobicity, could be exploited to create materials with specific desired characteristics, like increased resistance to water or enhanced thermal stability .
Environmental Science
20-Bromoicosan-1-ol: may find applications in environmental science as a tracer or marker to study biodegradation processes. Its unique structure allows it to be easily identified and monitored in various environmental samples, aiding in the research of lipid turnover and the effects of pollutants on ecosystems .
Chemical Engineering
In the field of chemical engineering, 20-Bromoicosan-1-ol can be used in process optimization studies. Its properties can influence reaction mechanisms and kinetics, which are crucial for designing efficient and sustainable chemical processes. It may also be used in the study of phase behavior in multiphase systems .
Safety and Hazards
Safety precautions for handling 20-Bromoicosan-1-ol include keeping the substance away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reactions and possible flash fires. The container should be kept tightly closed and protected from moisture .
properties
IUPAC Name |
20-bromoicosan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41BrO/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h22H,1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNWCADSJRJNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCBr)CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409188 | |
| Record name | 20-bromoicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
20-Bromoicosan-1-ol | |
CAS RN |
92002-48-7 | |
| Record name | 20-bromoicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

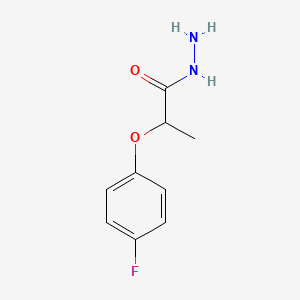
![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)

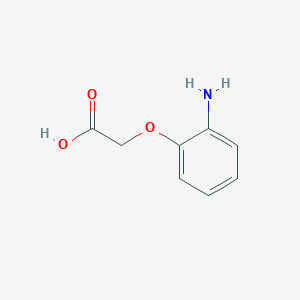


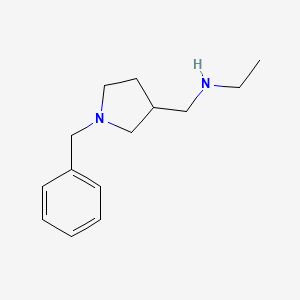

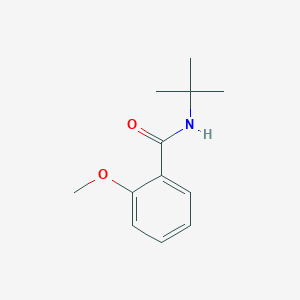
![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)

